Barium phosphate

Description

Properties

CAS No. |

13847-18-2 |

|---|---|

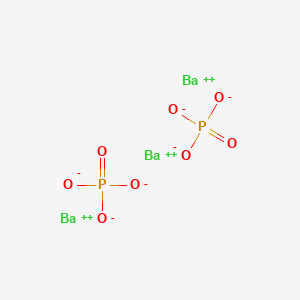

Molecular Formula |

BaH3O4P |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

barium(2+);diphosphate |

InChI |

InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

OCAYIKGFPQXMPN-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Canonical SMILES |

OP(=O)(O)O.[Ba] |

Other CAS No. |

13517-08-3 13847-18-2 |

Pictograms |

Irritant |

Related CAS |

13466-20-1 10048-98-3 13517-08-3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Barium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of barium phosphate, with a focus on barium orthophosphate (Ba₃(PO₄)₂). It is designed to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development who require a detailed understanding of the structural properties of this inorganic compound. This document summarizes key crystallographic data, outlines experimental methodologies for structural determination, and illustrates a typical workflow for crystal structure analysis.

Introduction to this compound

This compound, primarily in the form of barium orthophosphate (Ba₃(PO₄)₂), is an inorganic compound that has garnered interest for its diverse applications, including in ceramics, phosphors for luminescent devices, and as a potential material for pulsed lasers.[1][2] The precise arrangement of atoms in its crystal lattice dictates its physical and chemical properties, making a thorough understanding of its crystal structure essential for its application and for the development of new materials.

Crystal Structures of Barium Orthophosphate (Ba₃(PO₄)₂)

The most extensively reported crystal structure for barium orthophosphate is a rhombohedral lattice belonging to the trigonal crystal system.[2][3][4][5] However, other crystal systems, such as orthorhombic and tetragonal, have also been mentioned in the literature under specific synthesis conditions.[1][6]

Rhombohedral (Trigonal) Structure

The predominant phase of Ba₃(PO₄)₂ crystallizes in the R-3m space group .[2][3][4] This structure is isostructural with strontium phosphate.[2][7] The crystal lattice is characterized by a three-dimensional framework built from interconnected BaO₁₀, BaO₁₂ polyhedra and PO₄ tetrahedra.[3][4][7]

Table 1: Crystallographic Data for Rhombohedral Ba₃(PO₄)₂

| Parameter | Value | Source |

| Crystal System | Trigonal | [3] |

| Space Group | R-3m (No. 166) | [2][3] |

| Lattice Parameters | ||

| a | 5.63 Å | [3] |

| b | 5.63 Å | [3] |

| c | 21.12 Å | [3] |

| α | 90.00° | [3] |

| β | 90.00° | [3] |

| γ | 120.00° | [3] |

| Unit Cell Volume | 579.66 ų | [3] |

| Formula Units (Z) | 3 | Calculated from data |

Table 2: Atomic Coordinates for Rhombohedral Ba₃(PO₄)₂ (Space Group R-3m)

| Atom | Wyckoff Symbol | x | y | z | Source |

| Ba1 | 3a | 0 | 0 | 0 | [3] |

| Ba2 | 6c | 0 | 0 | 0.208608 | [3] |

| P | 6c | 1/3 | 2/3 | 0.074232 | [3] |

| O1 | 6c | 1/3 | 2/3 | 0.331725 | [3] |

| O2 | 18h | 0.183944 | 0.367887 | 0.099274 | [3] |

In this structure, there are two distinct barium sites. One Ba²⁺ ion is coordinated to ten oxygen atoms, while the other is coordinated to twelve oxygen atoms, forming a distorted cuboctahedron.[3][4] The phosphate group exists as a PO₄ tetrahedron.[3][4]

Other Reported Structures

While the rhombohedral phase is well-documented, some sources also refer to an orthorhombic crystal system for Ba₃(PO₄)₂.[6] It has been suggested that the synthesis method and pH can influence the resulting crystal structure, with a transition from an orthorhombic phase at pH 7 to a rhombohedral phase at pH 13 being reported.[8] Additionally, a tetragonal crystal structure has been mentioned, though this is less commonly reported and may require specific synthesis conditions to be achieved.[1]

Other this compound Compounds

Beyond the orthophosphate, other this compound compounds with distinct crystal structures exist.

-

Barium Dihydrogenomonophosphate (Ba(H₂PO₄)₂): This compound is known to exist in two forms: a triclinic form with the space group P-1 and an orthorhombic form.[9]

-

Barium Dinickel(II) Iron(III) Tris[orthophosphate(V)] (BaNi₂Fe(PO₄)₃): This complex phosphate crystallizes in the α-CrPO₄ type structure .[10]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound typically involves synthesis of the material followed by characterization using X-ray diffraction.

Synthesis Methods

Several methods are employed for the synthesis of this compound powders and single crystals:

-

Solid-State Reaction: This method involves heating a mixture of precursor compounds to high temperatures. For example, BaNi₂Fe(PO₄)₃ was synthesized by heating a mixture of Ba(NO₃)₂, Ni(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O, and H₃PO₄, with a final melting step at 1433 K.[10]

-

Precipitation Reaction: This is a common method for producing Ba₃(PO₄)₂. It typically involves the reaction of a soluble barium salt (e.g., BaCl₂) with a soluble phosphate source (e.g., (NH₄)₂HPO₄ or H₃PO₄) in an aqueous solution, leading to the precipitation of this compound.[1][11] The pH of the solution can be a critical parameter influencing the final crystal structure.[8]

-

Sol-Gel Method: This technique can be used to synthesize nanostructured this compound. The general process for Ba₃(PO₄)₂ involves the reaction of Ba(NO₃)₂ with NH₄H₂PO₄.[2]

Characterization by X-ray Diffraction (XRD)

Once synthesized, the crystal structure is determined using X-ray diffraction techniques.

-

Powder X-ray Diffraction (PXRD): This is used to identify the crystalline phases present in a sample and to determine lattice parameters. The experimental diffraction pattern is often analyzed using the Rietveld refinement method to refine the crystal structure model.

-

Single-Crystal X-ray Diffraction: This technique provides the most accurate determination of the crystal structure, including precise atomic positions and bond lengths. A suitable single crystal is isolated and mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected and analyzed to solve the crystal structure. For example, the structure of Ba(H₂PO₄)₂ was solved using single-crystal X-ray diffraction data.[9]

Visualizing the Workflow

The process of determining a crystal structure follows a logical workflow, from initial synthesis to final data analysis and validation.

Caption: Experimental workflow for crystal structure determination.

Conclusion

The primary crystal structure of barium orthophosphate (Ba₃(PO₄)₂) is rhombohedral, belonging to the R-3m space group. However, the existence of other polymorphs, influenced by synthesis conditions such as pH, highlights the importance of precise experimental control. Detailed structural information, as presented in this guide, is crucial for understanding the material's properties and for the rational design of new functional materials. The methodologies outlined provide a foundational understanding of the processes involved in elucidating the crystalline architecture of this compound and related compounds.

References

- 1. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Materials Data on Ba3(PO4)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 5. Ba3(PO4)2 hierarchical structures: synthesis, growth mechanism and luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. This compound: Versatile Uses and Key Benefits [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. idus.us.es [idus.us.es]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Crystal structure of barium dinickel(II) iron(III) tris[orthophosphate(V)], BaNi2Fe(PO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journalijar.com [journalijar.com]

An In-depth Technical Guide to Barium Phosphate: Chemical Formulae, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium phosphate refers to a family of inorganic compounds derived from barium (Ba²⁺) and phosphate anions. These materials have garnered significant interest primarily in the field of materials science for their applications in specialty glasses, laser technology, and as host materials for phosphors.[1] For drug development professionals, an understanding of barium-containing compounds is crucial, particularly concerning their potential use as biomaterials or contrast agents, balanced against the inherent biological toxicity of barium ions. This guide provides a comprehensive overview of the key forms of this compound—orthophosphate, metaphosphate, and pyrophosphate—focusing on their chemical formulae, physicochemical properties, and detailed synthesis and characterization protocols.

Chemical Formulae and Nomenclature

The term "this compound" most commonly refers to barium orthophosphate. However, several distinct compounds exist depending on the nature of the phosphate anion.

-

Barium Orthophosphate: With the chemical formula Ba₃(PO₄)₂ , it is the tribasic salt of barium and phosphoric acid.[1] It is also referred to as tribarium diphosphate.

-

Barium Metaphosphate: This compound has the empirical formula Ba(PO₃)₂ . Structurally, it is a polyphosphate, consisting of repeating (PO₃⁻)n units linked by shared oxygen atoms, with Ba²⁺ cations providing charge neutrality.[2] Hydrated forms are often cyclic metaphosphates.[2]

-

Barium Pyrophosphate: Also known as dibarium diphosphate, its chemical formula is Ba₂P₂O₇ . It is formed from the pyrophosphate anion (P₂O₇⁴⁻).

Physicochemical Properties

The distinct stoichiometries and structures of the different barium phosphates give rise to varied physical and chemical properties. A summary of these key properties is presented below.

Table 1: Physical and Chemical Properties of Barium Phosphates

| Property | Barium Orthophosphate (Ba₃(PO₄)₂) | Barium Metaphosphate (Ba(PO₃)₂) | Barium Pyrophosphate (Ba₂P₂O₇) |

| Molar Mass | 601.93 g/mol [1] | 295.27 g/mol [2] | 448.60 g/mol |

| Appearance | White, odorless powder[1] | Colorless solid, white powder[2] | White powder |

| Density | ~5.25 g/cm³ | 3.63 g/cm³[2] | 3.9 g/cm³ |

| Melting Point | 1560 °C[3] | 1560 °C[2] | >300 °C |

| Solubility in Water | Insoluble[1] | Insoluble[2] | Very slightly soluble (0.01 g/100mL) |

| Solubility in Other Solvents | Soluble in acidic solutions[3] | Slowly soluble in acidic solutions[2][4] | Soluble in acids and ammonium salts |

| Crystal Structure | Rhombohedral[1] | Composed of Ba²⁺ cations and polyphosphate anions[2] | Orthorhombic (low temp.), Hexagonal (high temp.) |

| Space Group | R3m[1] | - | Pnma (α-form) |

Experimental Protocols

Synthesis of Barium Phosphates

Precise synthesis methods are critical for obtaining pure phases of the desired this compound. Below are detailed protocols for the preparation of each major form.

This protocol describes a precipitation reaction to synthesize barium orthophosphate.

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Phosphoric acid (H₃PO₄, 85% w/w)

-

Deionized water

-

1 L reaction flask with magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel with medium porosity filter paper)

-

Drying oven

Procedure:

-

Dissolve 31.23 g (0.099 moles) of barium hydroxide octahydrate in 500 g of deionized water in the reaction flask. The solution may be hazy.

-

Heat the solution to 68 °C with continuous stirring.

-

Prepare a solution of 7.61 g of 85% phosphoric acid (0.066 moles) in 50 g of deionized water.

-

Add the phosphoric acid solution dropwise to the heated barium hydroxide solution over a period of 30 minutes. A milky white precipitate will form.

-

After the addition is complete, increase the temperature to 80 °C and continue heating with stirring for an additional two hours.

-

Cool the mixture to room temperature (25 °C).

-

Filter the white precipitate using the filtration apparatus.

-

Wash the filter cake several times with deionized water until the pH of the filtrate is neutral.

-

Dry the solid product under vacuum at 80 °C for 24 hours.[5]

This method involves the reaction of a soluble barium salt with a metaphosphate salt.

Materials:

-

Barium chloride (BaCl₂)

-

Sodium metaphosphate (NaPO₃)

-

Deionized water

-

Beakers and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Prepare an aqueous solution of barium chloride.

-

Prepare a separate aqueous solution of sodium metaphosphate.

-

Slowly add the sodium metaphosphate solution to the barium chloride solution with constant stirring. A white precipitate of barium metaphosphate will form.

-

Continue stirring for a sufficient time to ensure complete reaction.

-

Separate the precipitate by filtration.

-

Wash the precipitate with deionized water to remove soluble byproducts like sodium chloride.

-

Dry the product in an oven at an appropriate temperature.[2]

This protocol details the synthesis of barium pyrophosphate through the thermal decomposition of barium hydrogen phosphate.

Materials:

-

Barium hydrogen phosphate (BaHPO₄) powder

-

Alumina or porcelain crucible

-

Programmable furnace

Procedure:

-

Place the dried barium hydrogen phosphate powder into a crucible.

-

Position the crucible in the programmable furnace.

-

Heat the sample from room temperature to a target calcination temperature between 700-900 °C at a controlled rate (e.g., 5 °C/minute).

-

Hold the sample at the target temperature for several hours to ensure complete conversion.

-

Allow the furnace to cool down slowly to room temperature.

-

The resulting white powder is barium pyrophosphate.[3]

Characterization of Barium Phosphates

The synthesized materials should be characterized to confirm their phase, purity, and structure.

XRD is used to identify the crystalline phase of the synthesized this compound. The obtained diffraction pattern should be compared with standard patterns from databases (e.g., JCPDS) for Ba₃(PO₄)₂, Ba(PO₃)₂, or Ba₂P₂O₇.

FTIR spectroscopy is employed to identify the functional groups present, particularly the different phosphate anions.

-

Orthophosphate (PO₄³⁻): Characterized by vibrational modes of the isolated PO₄ tetrahedron.

-

Metaphosphate (PO₃⁻)n: Shows bands related to P-O-P bridges in the polyphosphate chains or rings.

-

Pyrophosphate (P₂O₇⁴⁻): Exhibits characteristic vibrations of the P-O-P linkage.[6]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and phase transitions of barium phosphates. For instance, TGA can confirm the dehydration of hydrated precursors and the decomposition of barium hydrogen phosphate to barium pyrophosphate.[6]

Relevance in Drug Development and Biomedical Applications

While the primary applications of barium phosphates are in materials science, there is emerging research into their potential in the biomedical field, particularly in the form of nanoparticles.

-

Contrast Agents: Nanostructured this compound has been investigated as a potential vascular contrast agent for micro-CT imaging. Studies have shown that it can provide sharp images with excellent contrast for observing major vessels and microvasculature in ex vivo mouse brain imaging.[7] This is an extension of the well-known use of barium sulfate as a radiocontrast agent.

-

Biomaterials: Phosphates, in general, are components of bone and teeth. While calcium phosphates are widely studied for bone regeneration, the properties of barium phosphates could be of interest for developing novel biomaterials. However, the toxicity of barium is a significant consideration.

-

Nanoparticle Synthesis: Bio-inspired synthesis methods for this compound nanoparticles have been developed, utilizing bacteria to create nanostructures with controlled size and morphology.[8] Such methods are of interest for producing biocompatible nanomaterials.

It is critical to note that barium compounds can be toxic if ingested or inhaled, potentially causing damage to the cardiovascular, nervous, and muscular systems.[9] The low solubility of barium phosphates in water mitigates this risk to some extent, but thorough toxicological evaluation is essential for any potential biomedical application.

Visualizing Experimental Workflows

The synthesis and characterization of barium phosphates follow a logical experimental workflow.

Caption: A generalized experimental workflow for the synthesis and characterization of barium phosphates.

Signaling Pathways: The Role of Phosphate

While there is no direct evidence of this compound being involved in specific signaling pathways, the phosphate ion itself is a crucial signaling molecule. Extracellular inorganic phosphate (Pi) can modulate various cellular functions by activating signaling cascades such as the Raf/MEK/ERK pathway.[10] This is particularly relevant in bone metabolism and vascular calcification. Type III sodium-phosphate cotransporters on the cell membrane are thought to act as sensors for extracellular Pi, initiating these downstream signaling events.[10] Any potential biomedical application of this compound would need to consider the local release of phosphate ions and their potential impact on these pathways.

Caption: Simplified overview of extracellular phosphate (Pi) signaling.

Conclusion

Barium phosphates are a class of inorganic materials with well-defined structures and properties that have found utility in various industrial applications. While their direct role in drug development is not yet established, the potential for nanostructured forms in biomedical imaging and as biomaterials presents an area for future research. A thorough understanding of their synthesis, characterization, and crucially, their toxicological profile, is essential for any scientist or researcher considering their use in a biological context. The fundamental role of the phosphate anion in cellular signaling further underscores the need for careful consideration of the biochemical implications of using any phosphate-based material in a physiological environment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Barium metaphosphate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. Barium Pyrophosphate (Ba₂P₂O₇) [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chalcogen.ro [chalcogen.ro]

- 9. This compound: Versatile Uses and Key Benefits [eureka.patsnap.com]

- 10. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Barium Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium phosphate (Ba₃(PO₄)₂) in various solvents. This compound, an inorganic salt, is of significant interest in various fields, including ceramics, laser glass manufacturing, and biomaterials due to its unique physical and chemical properties. A thorough understanding of its solubility is critical for its application and for controlling its formation and dissolution in relevant processes.

Quantitative Solubility Data

This compound is generally characterized as being sparingly soluble in water and aqueous solutions. Its solubility is significantly influenced by the pH of the medium and the presence of common ions. The quantitative solubility data gathered from various sources are summarized in the table below. It is important to note that obtaining precise and consistent quantitative data for sparingly soluble salts can be challenging, and values may vary depending on the experimental conditions and methodologies employed.

| Solvent System | Temperature (°C) | pH | Solubility | Molar Solubility (mol/L) | Ksp |

| Water | 25 | Neutral | 57.4 µg / 100 mL[1] | 9.54 x 10⁻⁷ | 3.40 x 10⁻²³[2] |

| Acidic Solutions (e.g., HCl, HNO₃) | Not Specified | < 7 | Soluble[3][4] | Data not available | Not applicable |

| Basic Solutions (e.g., NaOH, Aqueous Ammonia) | Not Specified | > 7 | Data not available | Data not available | Not applicable |

| Organic Solvents (e.g., Ethanol, Acetone, DMF) | Not Specified | Not applicable | Data not available | Data not available | Not applicable |

Note: The solubility of this compound in acidic solutions is a result of a chemical reaction where the phosphate ion (PO₄³⁻), a weak base, reacts with H⁺ ions to form species like HPO₄²⁻, H₂PO₄⁻, and H₃PO₄. This consumption of phosphate ions shifts the dissolution equilibrium of this compound to the right, leading to increased solubility[5]. The general reaction in hydrochloric acid is:

Ba₃(PO₄)₂(s) + 6HCl(aq) ⇌ 3BaCl₂(aq) + 2H₃PO₄(aq)

Due to the common ion effect, the solubility of this compound is expected to decrease in aqueous solutions containing a common ion, i.e., Ba²⁺ or PO₄³⁻[6][7].

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires precise and carefully controlled experimental procedures. The gravimetric method is a reliable and commonly used technique for this purpose. Below are detailed methodologies for determining the solubility of this compound in water and acidic solutions.

Gravimetric Determination of this compound Solubility in Water

This protocol outlines the steps to determine the solubility of this compound in deionized water at a specific temperature.

Materials and Equipment:

-

This compound (Ba₃(PO₄)₂) powder, high purity

-

Deionized water

-

Constant temperature water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., Buchner funnel, vacuum flask, filter paper with a fine pore size)

-

Drying oven

-

Desiccator

-

pH meter

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a beaker or flask. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Place the beaker in a constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Turn off the stirrer and allow the undissolved solid to settle completely.

-

-

Sample Filtration:

-

Carefully decant a known volume of the clear supernatant into a pre-weighed filtration apparatus fitted with a fine-pore filter paper. It is critical to avoid transferring any solid particles.

-

Apply a vacuum to filter the solution.

-

-

Gravimetric Analysis:

-

Transfer the filtered solution (filtrate) to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of water (e.g., 80-90 °C) until the dissolved this compound is left as a dry residue.

-

Place the evaporating dish with the residue in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dry residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in grams per 100 mL or other desired units.

-

Determination of this compound Solubility in Acidic Solutions

This protocol is adapted to account for the reaction of this compound with the acid.

Materials and Equipment:

-

Same as in section 2.1, with the addition of the specific acid of interest (e.g., hydrochloric acid) of a known concentration.

Procedure:

-

Preparation of Saturated Solution in Acid:

-

Follow the same procedure as in section 2.1.1, but use the acidic solution of a specific concentration as the solvent instead of deionized water.

-

-

Determination of Barium Ion Concentration:

-

Instead of evaporating the solvent, the concentration of dissolved barium can be determined by precipitating it as barium sulfate (BaSO₄), which is highly insoluble.

-

Take a known volume of the clear, filtered supernatant from the saturated solution.

-

Add an excess of a soluble sulfate salt solution (e.g., sodium sulfate or sulfuric acid) to quantitatively precipitate the barium ions as barium sulfate.

-

Digest the precipitate by heating the solution gently to promote the formation of larger, more easily filterable crystals.

-

Filter the barium sulfate precipitate using ashless filter paper.

-

Wash the precipitate with deionized water to remove any co-precipitated impurities.

-

Carefully transfer the filter paper with the precipitate to a pre-weighed crucible.

-

Dry and then ignite the crucible at a high temperature (e.g., 800 °C) in a muffle furnace to burn off the filter paper and obtain a constant weight of BaSO₄.

-

-

Calculation of Solubility:

-

From the mass of the BaSO₄ precipitate, calculate the moles of barium sulfate.

-

Based on the stoichiometry (1 mole of BaSO₄ corresponds to 1 mole of Ba²⁺), determine the moles of barium ions in the aliquot of the saturated solution.

-

Knowing the initial volume of the aliquot, calculate the molar concentration of Ba²⁺, which corresponds to the molar solubility of this compound in the acidic solution.

-

The solubility can then be converted to g/100 mL.

-

Visualizing Experimental Workflows and Chemical Equilibria

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Dissolution equilibrium of this compound and the effect of acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. chem.ws [chem.ws]

- 6. Answered: Compare the solubility of this compound in each of the following aqueous solutions: 0.10 M Ba(NO3)2 0.10 M (NH4)3PO4 0.10 M NH4NO3 0.10 M KCH3COO Clear All… | bartleby [bartleby.com]

- 7. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Barium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of barium phosphate (Ba₃(PO₄)₂), a material of significant interest due to its chemical stability and potential applications in various fields, including biomaterials and phosphors. This document summarizes key thermal properties, details relevant experimental protocols for characterization, and presents the information in a clear, accessible format for researchers and professionals.

Thermal Properties of this compound

Barium orthophosphate is recognized for its high thermal stability. Studies have shown that it does not undergo significant weight loss at temperatures up to 1400°C.[1] The primary thermal events observed are phase transitions and melting at high temperatures.

Quantitative Thermal Data

The key thermal events for barium orthophosphate are summarized in the table below. These values represent critical transition points in the material's behavior upon heating.

| Thermal Event | Temperature (°C) | Notes |

| Polymorphic Transition | ~1360 | Transition from a low-temperature to a high-temperature crystal form.[1][2][3] |

| Congruent Melting | ~1605 | The material melts without decomposition.[1][2][3] |

Crystalline Structure and Phase Transitions

This compound exists in different polymorphic forms, and its crystal structure can change with temperature. The low-temperature form of Ba₃(PO₄)₂ is reported to have a rhombohedral crystal structure.[1] Some studies have also noted a phase transition from a hexagonal to a rhombohedral structure with increasing reaction temperature during synthesis.[4][5] The polymorphic transition at approximately 1360°C marks a significant change in the crystal lattice before the material melts.[1][2][3]

Experimental Protocols for Thermal Analysis

The characterization of the thermal decomposition behavior of this compound involves several key analytical techniques. The following sections detail the generalized experimental methodologies for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset of decomposition and quantifying mass loss.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 1500°C.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance mechanism.

-

An inert purge gas, such as nitrogen or argon, is introduced at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative reactions.

-

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1500°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature).

Differential Thermal Analysis (DTA)

Differential thermal analysis is used to detect exothermic and endothermic events, such as phase transitions and melting, by measuring the temperature difference between a sample and an inert reference material.

Objective: To identify the temperatures of phase transitions and melting of this compound.

Instrumentation: A DTA apparatus, which includes a furnace, sample and reference holders, and thermocouples to measure the temperature difference.

Methodology:

-

Sample and Reference Preparation: The this compound sample and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

-

Instrument Setup: The sample and reference crucibles are placed symmetrically in the DTA cell.

-

Thermal Program: The furnace heats both the sample and the reference at a controlled, linear rate (e.g., 10°C/min).

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature. Endothermic events (like melting) result in a negative peak, while exothermic events produce a positive peak in the DTA curve.

X-ray Diffraction (XRD) Analysis of Heated Samples

X-ray diffraction is a fundamental technique for identifying the crystalline phases of a material. By analyzing samples heated to specific temperatures, changes in the crystal structure can be determined.

Objective: To identify the crystalline phases of this compound at different temperatures, particularly before and after the polymorphic transition.

Instrumentation: A high-temperature X-ray diffractometer.

Methodology:

-

Sample Preparation: A powdered sample of this compound is prepared.

-

In-situ XRD:

-

The sample is mounted on a high-temperature stage within the XRD chamber.

-

XRD patterns are collected at various temperatures as the sample is heated, for instance, at room temperature, and at temperatures below and above the 1360°C transition point.

-

-

Quenching and Ex-situ XRD (Alternative):

-

Separate samples are heated in a furnace to desired temperatures (e.g., 1300°C and 1400°C) and then rapidly cooled (quenched) to preserve the high-temperature crystal structure.

-

XRD patterns of the quenched samples are then collected at room temperature.

-

-

Data Analysis: The obtained XRD patterns are compared with standard diffraction databases (e.g., JCPDS/ICDD) to identify the crystal phases present at each temperature.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Logical Pathway of Thermal Events

The sequence of thermal events for this compound upon heating can be visualized as a linear progression of phase changes.

Caption: Pathway of thermal events for Ba₃(PO₄)₂.

References

Barium phosphate CAS number and safety data sheet

An In-depth Technical Guide to Barium Phosphate

This guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development. It covers the chemical identifiers, safety data, and handling protocols for this inorganic compound.

Chemical Identification

This compound can refer to several compounds, the most common of which is tribarium diphosphate. Another relevant compound is barium hydrogen phosphate.

| Compound Name | Synonyms | Molecular Formula | CAS Number | EC Number |

| Tribarium diphosphate | Barium orthophosphate | Ba₃(PO₄)₂ | 13517-08-3 | 236-856-9 |

| Barium hydrogen phosphate | This compound, dibasic | BaHPO₄ | 10048-98-3 | 233-159-1 |

Physical and Chemical Properties

The properties of the two common forms of this compound are summarized below.

| Property | Tribarium diphosphate | Barium hydrogen phosphate | References |

| Molecular Weight | 601.92 g/mol | 233.31 g/mol | [1] |

| Appearance | White powder | White powder | [2][3] |

| Odor | Odorless | Odorless | [2][4] |

| Melting Point | Not Available | 410 °C | [3] |

| Boiling Point | Not Available | Decomposes | [3] |

| Solubility in water | Insoluble | Slightly soluble | [2][3] |

| Specific Gravity | Not Available | 4.165 | [3] |

Safety Data Sheet Summary

This section provides a summary of the safety information for this compound, primarily focusing on tribarium diphosphate as it is the more common form. The hazards are similar for other barium salts.

Hazard Identification

This compound is classified as hazardous. The primary routes of exposure are inhalation and ingestion.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms: [5]

-

GHS07: Exclamation Mark

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [6][7] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |

Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[6] Avoid generating dust.[1] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation | References |

| Eye/Face | Wear safety glasses with side-shields or chemical goggles. | [1] |

| Skin | Wear impervious gloves and protective clothing to prevent skin exposure. | [6] |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [7] |

Occupational Exposure Limits

| Regulatory Body | Limit | Notes | References |

| ACGIH TLV | 0.5 mg/m³ | as Ba | [8] |

| OSHA PEL | 0.5 mg/m³ | as Ba | [8] |

| NIOSH IDLH | 50 mg/m³ | as Ba | [8] |

Experimental Protocol Workflow

The following diagram illustrates a general workflow for a laboratory experiment involving this compound, emphasizing safety and handling procedures.

Caption: A flowchart outlining the key steps and safety precautions for a typical laboratory experiment using this compound.

Logical Relationship for Hazard Mitigation

The following diagram illustrates the logical relationship between identifying a hazard and implementing control measures when working with this compound.

Caption: A diagram showing the relationship between identified hazards of this compound and the corresponding control measures to ensure safe handling.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Dibasic - ProChem, Inc. [prochemonline.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 磷酸钡 powder, -200 mesh, 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Synthesis of Barium Phosphate via Precipitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of barium phosphate (Ba₃(PO₄)₂) through precipitation reactions. This compound is a versatile inorganic compound with applications in bioceramics, luminescent materials, and as a component in various industrial processes. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the underlying chemical pathways and experimental workflows.

Core Principles of this compound Precipitation

The synthesis of this compound via precipitation is based on the reaction between a soluble barium salt and a soluble phosphate source in an aqueous solution. The low solubility of this compound in water drives the formation of a solid precipitate. The general chemical equation for this double displacement reaction can be represented as:

3 Ba²⁺(aq) + 2 PO₄³⁻(aq) → Ba₃(PO₄)₂(s)

The choice of reactants, control of reaction conditions such as pH and temperature, and post-precipitation processing are critical factors that influence the purity, crystallinity, and morphology of the final this compound product.

Experimental Protocols

Several methods for the precipitation of this compound have been reported, each with variations in precursors and reaction conditions. Below are detailed protocols derived from established methodologies.

Protocol 1: Reaction of Barium Hydroxide with Phosphoric Acid

This protocol describes the synthesis of this compound using barium hydroxide and phosphoric acid as reactants.[1]

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

85% Phosphoric acid (H₃PO₄)

-

Deionized water

Equipment:

-

1-liter reaction flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Medium porosity glass filter

-

Vacuum drying oven

Procedure:

-

Dissolve 31.23 g of barium hydroxide octahydrate (0.099 moles) in 500 g of deionized water in the reaction flask.

-

Heat the resulting hazy solution to 68°C with stirring.

-

Prepare a solution of 7.61 g of 85% phosphoric acid (0.066 moles) in 50 g of deionized water.

-

Add the phosphoric acid solution dropwise to the heated barium hydroxide solution over a period of 30 minutes. A milky white precipitate will form.

-

After the addition is complete, increase the temperature to 80°C and continue heating for an additional two hours.

-

Cool the mixture to 25°C and filter the precipitate using a medium porosity glass filter.

-

Wash the filter cake several times with deionized water until the filtrate is of a neutral pH.

-

Dry the solid product under vacuum (80 mm Hg) at 80°C for 24 hours.

Protocol 2: Reaction of Barium Chloride with a Phosphate Source at Controlled pH

This protocol highlights the influence of pH on the characteristics of the resulting this compound nanoparticles.[2]

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Phosphate source (e.g., generated enzymatically)

-

Deionized water

-

Ethanol

Equipment:

-

Centrifuge

-

pH meter

-

Stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare a solution containing phosphate ions. In the cited study, this was achieved by enzymatic hydrolysis using B. subtilis.

-

Centrifuge the solution to obtain a supernatant containing the phosphate ions.

-

Adjust the pH of the supernatant to the desired value (e.g., 7, 8, 9, 10, or 11).

-

Add a 20 mM solution of BaCl₂·2H₂O to the pH-adjusted phosphate solution.

-

Stir the mixture for 1 minute to initiate precipitation.

-

Allow the precipitate to age for 24 hours at room temperature.

-

Filter the product and wash it three times with deionized water and then with ethanol.

-

Dry the collected precipitate at 66 ± 2°C for 24 hours.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of this compound under different conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Barium Hydroxide Octahydrate | 31.23 g (0.099 moles) | [1] |

| 85% Phosphoric Acid | 7.61 g (0.066 moles) | [1] |

| Product Analysis (Protocol 1) | ||

| Barium Content (%w) | 63% | [1] |

| Phosphorus Content (%w) | 8.9% | [1] |

| Theoretical Barium Content in Ba₃(PO₄)₂ (%w) | 68.4% | [1] |

| Theoretical Phosphorus Content in Ba₃(PO₄)₂ (%w) | 10.3% | [1] |

| pH of Precipitation | Average Crystallite Size (nm) | Reference |

| 7 | 48.56 | [2] |

| 8 | 36.60 | [2] |

| 9 | 31.89 | [2] |

| 10 | 33.27 | [2] |

| 11 | 34.79 | [2] |

Table 1: Reactant Quantities and Elemental Analysis for Protocol 1.

Table 2: Influence of pH on the Average Crystallite Size of this compound Nanoparticles (Protocol 2).

Visualizing the Process

The following diagrams illustrate the chemical pathways and experimental workflows involved in the synthesis of this compound.

Chemical Reaction Pathway

Caption: Precipitation of this compound from Aqueous Ions.

Experimental Workflow for Protocol 1

Caption: Workflow for this compound Synthesis via Protocol 1.

Logic for pH-Controlled Nanoparticle Synthesis (Protocol 2)

Caption: Workflow for pH-Controlled Synthesis of this compound Nanoparticles.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to determine its properties:

-

X-ray Diffraction (XRD): To identify the crystalline phase and determine the average crystallite size.[2][3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the sample, confirming the presence of phosphate ions.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and size of the particles.[2]

-

Elemental Analysis: To determine the elemental composition (e.g., %Ba and %P) and assess the purity of the product.[1]

Conclusion

The synthesis of this compound via precipitation is a versatile method that allows for the control of product characteristics through the careful selection of precursors and reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce this compound with desired properties for various applications, including those in the pharmaceutical and drug development fields where material purity and controlled particle size are paramount. Further optimization of these methods can be achieved by systematically varying parameters such as reactant concentrations, stirring speed, and the use of surfactants or capping agents to tailor the particle size and morphology.

References

Unveiling the Earth's Barium Phosphates: A Technical Guide to Their Natural Occurrence and Mineral Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and mineral forms of barium phosphate. Barium phosphates are a group of naturally occurring inorganic compounds that are gaining interest in various scientific fields, including materials science and potentially for their toxicological and biomedical implications. This document summarizes the key characteristics of known this compound minerals, details the experimental protocols for their identification, and illustrates their classification and analytical workflows.

Natural Occurrence and Mineral Forms of this compound

This compound minerals are relatively rare in the Earth's crust. They are typically found in specific geological environments, often associated with other barium-rich minerals. The primary naturally occurring mineral forms of this compound identified to date are alforsite, gorceixite, and jagowerite. Barium is an alkaline earth metal that can be released into the environment through both natural processes, such as the weathering of rocks and minerals, and industrial activities.[1][2] While barite (barium sulfate) is the most common barium mineral, the phosphate forms are of particular interest due to their unique crystal chemistry.[3][4][5]

Alforsite

Alforsite is a this compound chloride mineral and a member of the apatite group.[2] It was first discovered in 1981 in sanbornite deposits in California, USA.[2] These deposits are found near granodiorite intrusions in metamorphic rocks.[2] Alforsite occurs as colorless, subhedral grains and is often hard to distinguish from fluoroapatite due to its low birefringence and high relief.[2]

Gorceixite

Gorceixite is a hydrated barium aluminum phosphate mineral. It is more common than alforsite and is found in a variety of geological settings, including granitic pegmatites, carbonatites, and sedimentary rocks. It can also be found as an accessory mineral in some soils and is concentrated in alluvial deposits, such as the "favas" in the diamondiferous sands of Brazil. Gorceixite typically presents as small spheroidal concretions with a fibroradiated texture and can be colorless, brownish, pale green, or blue.

Jagowerite

Jagowerite is a barium aluminum phosphate hydroxide mineral, first identified in the Yukon Territory, Canada.[6][7][8][9][10] It is found in quartz veins that cut through carbonaceous argillite.[7] Jagowerite occurs as light green crystalline masses and is associated with minerals such as pyrite and hinsdalite.[7]

Quantitative Data of this compound Minerals

The following tables summarize the key quantitative data for alforsite, gorceixite, and jagowerite, providing a basis for comparison and identification.

Table 1: Chemical and Crystallographic Properties of this compound Minerals

| Property | Alforsite | Gorceixite | Jagowerite |

| Ideal Chemical Formula | Ba₅(PO₄)₃Cl[2] | BaAl₃(PO₄)(PO₃OH)(OH)₆ | BaAl₂(PO₄)₂(OH)₂[6][9] |

| Crystal System | Hexagonal[2] | Monoclinic (Pseudo-rhombohedral) | Triclinic[6][8][9] |

| Space Group | P6₃/m[2] | Cm | P1 or P1̅[8] |

| Unit Cell Parameters | a = 10.25 Å, c = 7.64 Å[2] | a = 12.195–12.225 Å, b = 7.040–7.056 Å, c = 7.055–7.061 Å, β = 125.10–125.30° | a = 6.049(2) Å, b = 6.964(3) Å, c = 4.971(2) Å, α = 116.51(4)°, β = 86.06(4)°, γ = 112.59(3)°[6][8][9] |

Table 2: Physical and Optical Properties of this compound Minerals

| Property | Alforsite | Gorceixite | Jagowerite |

| Color | Colorless[2] | Colorless, white, green, brown[6][9] | Light green[6][9] |

| Luster | Vitreous[2] | Sub-Vitreous, Resinous, Waxy | Vitreous[6][9] |

| Hardness (Mohs) | 5[2] | 6 | 4.5[6][9] |

| Density (g/cm³) | 4.73 - 4.80[2] | 3.036 - 3.185 | 4.01 (measured), 4.05 (calculated)[6][7][9] |

| Optical Properties | Uniaxial (-)[2] | Biaxial (+) | Biaxial (+)[6] |

| Refractive Indices | nω = 1.700, nε = 1.700[2] | nω = 1.610 - 1.620 | nα = 1.672(3), nβ = 1.693(3), nγ = 1.71(3)[6] |

| Birefringence | δ = 0.000[2] | Low | δ = 0.038 |

Experimental Protocols for Identification and Characterization

The identification and characterization of this compound minerals involve a combination of analytical techniques. The following sections describe the standard methodologies employed.

Sample Preparation

For most analytical techniques, mineral samples must be carefully prepared. This typically involves:

-

Crushing and Grinding: Reducing the sample to a fine powder for techniques like X-ray diffraction.

-

Polished Thin Sections: For microscopic examination and electron probe microanalysis, a thin slice of the rock containing the mineral is mounted on a glass slide and polished to a very smooth surface.[11]

-

Conductive Coating: For non-conductive minerals, a thin layer of carbon or gold is applied to the surface of polished sections to prevent the buildup of static charge during electron beam analysis.[11]

X-ray Diffraction (XRD)

Methodology: XRD is a primary technique for mineral identification. A powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline structure of the mineral at specific angles, creating a unique diffraction pattern.[1][12] This pattern is a fingerprint of the mineral's crystal structure. The positions and intensities of the diffraction peaks are compared to a database of known minerals for identification.[1]

X-ray Fluorescence (XRF)

Methodology: XRF is a non-destructive analytical technique used to determine the elemental composition of a material.[13] The sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit secondary (or fluorescent) X-rays. Each element emits X-rays at a characteristic energy, allowing for the identification and quantification of the elements present in the mineral.[13]

Scanning Electron Microscopy (SEM)

Methodology: SEM provides high-magnification images of the mineral's surface morphology and texture. A focused beam of electrons is scanned across the sample's surface.[13] Detectors collect secondary electrons, backscattered electrons, and characteristic X-rays generated by the interaction of the electron beam with the sample. This allows for the visualization of the mineral's shape, size, and its relationship with other minerals in the sample.

Electron Probe Microanalysis (EPMA)

Methodology: EPMA is a highly quantitative technique for determining the chemical composition of a mineral at a microscopic scale.[11][14][15] A focused electron beam is directed at a specific point on a polished sample.[11] The characteristic X-rays emitted from that point are measured by wavelength-dispersive spectrometers.[14] By comparing the intensity of the X-rays from the sample to those from standards of known composition, the elemental concentrations can be determined with high accuracy.[14][16]

Visualizations

Classification of this compound Minerals

The following diagram illustrates the classification of the discussed this compound minerals within the broader phosphate mineral group.

Caption: Classification of this compound Minerals.

Experimental Workflow for Mineral Identification

This diagram outlines a typical workflow for the identification and characterization of an unknown mineral suspected to be a this compound.

Caption: Mineral Identification Workflow.

References

- 1. wiki.aapg.org [wiki.aapg.org]

- 2. Alforsite - Wikipedia [en.wikipedia.org]

- 3. saimm.co.za [saimm.co.za]

- 4. angpacmin.com [angpacmin.com]

- 5. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 6. mindat.org [mindat.org]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 9. mindat.org [mindat.org]

- 10. Jagowerite Mineral Data [webmineral.com]

- 11. air.app.br [air.app.br]

- 12. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 13. Mining Analysis: XRF, XRD, OES, AES, Micro-XRF | BlueScientific [blue-scientific.com]

- 14. jsg.utexas.edu [jsg.utexas.edu]

- 15. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 16. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

Unveiling the Electronic Landscape: A Technical Guide to the Band Structure of Barium Phosphate

For Immediate Release

An In-depth Analysis of the Electronic Properties of Barium Phosphate for Advanced Research and Development

This technical guide provides a comprehensive overview of the electronic band structure of this compound (Ba₃(PO₄)₂), a material of significant interest in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of both experimental and computational approaches to understanding the electronic properties of this inorganic compound.

Core Electronic Properties of this compound

This compound is a wide band gap inorganic compound. Its electronic structure is central to its optical and electrical properties. The material exists in different crystalline forms, with the rhombohedral phase being a common subject of study.

Crystal Structure

The rhombohedral phase of this compound crystallizes in the trigonal crystal system with the space group R-3m. This structure is characterized by a specific arrangement of barium (Ba²⁺) and phosphate (PO₄³⁻) ions in the crystal lattice, which ultimately determines its electronic band structure.

Band Gap

The band gap is a critical parameter that defines the electronic and optical characteristics of a material. For the rhombohedral phase of this compound, experimental and computational studies have reported the following values:

| Property | Experimental Value (eV) | Computational Value (eV) | Nature of Band Gap |

| Band Gap | 3.60, 3.8 | 5.14, 5.36 | Indirect |

The discrepancy between experimental and computational values is a known aspect of electronic structure calculations, often arising from the approximations used in density functional theory (DFT).

Experimental Determination of the Electronic Band Structure

The electronic band structure of this compound is primarily investigated through optical spectroscopy and photoemission techniques.

UV-Visible Diffuse Reflectance Spectroscopy (DRS)

UV-Visible DRS is a widely used experimental technique to determine the optical band gap of powder samples like this compound.

A detailed protocol for determining the band gap of this compound powder using UV-Visible DRS is as follows:

-

Sample Preparation:

-

The this compound powder is placed in a sample holder. To ensure a smooth and opaque surface, the powder is typically pressed into a pellet.[1]

-

The sample holder is then mounted in a UV-Visible spectrophotometer equipped with an integrating sphere. The integrating sphere is crucial for collecting the diffusely reflected light from the powder sample.[2][3]

-

-

Data Acquisition:

-

A baseline spectrum is recorded using a high-reflectance standard, such as BaSO₄ or a calibrated Spectralon® puck.

-

The diffuse reflectance spectrum of the this compound sample is then recorded over a suitable wavelength range (e.g., 200-800 nm).

-

-

Data Analysis (Tauc Plot):

-

The measured reflectance data is converted to absorbance using the Kubelka-Munk function.

-

The optical band gap (Eg) is determined using a Tauc plot, which relates the absorption coefficient (α) to the incident photon energy (hν) by the equation: (αhν)n = A(hν - Eg), where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for an indirect allowed transition, which is the case for this compound).

-

A graph of (αhν)² versus hν is plotted. The linear portion of the curve is extrapolated to the energy axis (where (αhν)² = 0) to obtain the value of the band gap.[2][4][5]

-

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES measures the kinetic energy and emission angle of photoelectrons ejected from a material's surface upon irradiation with high-energy photons. This information can be used to directly map the energy and momentum of electrons within the material, providing a detailed picture of the band dispersions. For a wide band gap insulator like this compound, a high-energy photon source, such as a synchrotron, would be necessary to excite electrons across the large band gap. The experiment would need to be conducted under ultra-high vacuum conditions to prevent surface contamination.

Computational Investigation of the Electronic Band Structure

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting and understanding the electronic band structure of materials.

Computational Methodology

The electronic band structure of this compound can be calculated using various DFT software packages. A general workflow for such a calculation is as follows:

-

Crystal Structure Input: The calculation begins with the crystal structure of this compound (space group R-3m) as the input.

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density of the system. This step involves choosing an appropriate exchange-correlation functional (e.g., PBE, B3LYP) and a basis set that accurately describes the electronic wavefunctions.

-

Band Structure Calculation: Following the SCF calculation, a non-self-consistent calculation is performed along high-symmetry directions in the Brillouin zone to determine the energy eigenvalues (bands).

-

Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is calculated from the results of the band structure calculation. The partial density of states (PDOS) can also be calculated to understand the contribution of each atomic orbital (Ba, P, O) to the electronic bands.

A study on a related compound, barium dihydrogenomonophosphate (Ba(H₂PO₄)₂), utilized the B3LYP hybrid functional with the LanL2DZ basis set for its DFT calculations.[6] The Materials Project database reports a calculated band gap of 5.14 eV for Ba₃(PO₄)₂, though the specific computational parameters are not detailed on the main page. Another study on a series of phosphates including Ba₃(PO₄)₂ used the GGA/PBE functional and reported a band gap of 5.36 eV.

Density of States (DOS) and Partial Density of States (PDOS)

While specific DOS and PDOS plots for Ba₃(PO₄)₂ are not widely published, based on studies of similar phosphate materials, the following characteristics can be expected:

-

Valence Band: The top of the valence band is primarily composed of the 2p orbitals of the oxygen atoms, with smaller contributions from the p orbitals of phosphorus and barium.[6]

-

Conduction Band: The bottom of the conduction band is expected to be formed by a hybridization of Ba, P, and O orbitals.

A detailed analysis of the DOS and PDOS would provide valuable insights into the nature of chemical bonding and the electronic transitions in this compound.

Visualizations

To further clarify the concepts and methodologies discussed, the following diagrams are provided.

Conclusion

The electronic band structure of this compound reveals it to be a wide, indirect band gap material. This property is fundamental to its potential applications in areas requiring high transparency in the visible and UV regions, and as a host material for phosphors. While experimental techniques like UV-Visible spectroscopy provide valuable data on the optical band gap, computational methods such as DFT offer a deeper understanding of the underlying electronic states and orbital contributions. Further experimental investigations, particularly using ARPES, could provide a more complete and direct picture of the band dispersions in this important material. This guide serves as a foundational resource for researchers seeking to explore and exploit the unique electronic properties of this compound.

References

An In-depth Technical Guide to the Optical Properties of Undoped Barium Phosphate Glass

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undoped barium phosphate glass is a material of significant interest in various scientific and technological fields due to its unique optical characteristics. Its high transparency over a broad wavelength range, chemical stability, and relatively low melting point make it a suitable host matrix for various dopants in applications such as lasers, optical fibers, and scintillators. This guide provides a comprehensive overview of the core optical properties of undoped this compound glass, detailing the experimental methodologies for their characterization and presenting key quantitative data.

Core Optical Properties

The optical behavior of undoped this compound glass is defined by several key parameters, including its refractive index, transmission and absorption characteristics, optical band gap, and intrinsic luminescence.

Refractive Index

The refractive index (n) is a fundamental optical property that describes how light propagates through a material. For undoped this compound glass, the refractive index is influenced by its composition and the wavelength of incident light.

Table 1: Refractive Index of a Representative Undoped Phosphate Glass Containing Barium Oxide

| Wavelength (nm) | Refractive Index (n) |

| 430 | 1.585 |

| 500 | 1.578 |

| 600 | 1.572 |

| 700 | 1.568 |

| 800 | 1.565 |

| 900 | 1.563 |

| 1000 | 1.561 |

| 1200 | 1.558 |

| 1490 | 1.555 |

Note: Data is for a multicomponent phosphate glass containing BaO, ZnO, Al2O3, MgO, and Na2O.

Transmission and Absorption

Undoped this compound glass exhibits high transparency in the visible and near-infrared (NIR) regions. The transmission window is primarily limited by the onset of fundamental absorption in the ultraviolet (UV) region and multiphonon absorption in the infrared (IR) region. The UV cutoff edge is a critical parameter, indicating the wavelength below which the material becomes opaque.

Table 2: Transmission and Absorption Characteristics of Undoped this compound Glass

| Property | Value/Range | Notes |

| UV Cutoff Wavelength | ~250 - 300 nm | Dependent on purity and specific composition. |

| Visible Light Transmission | > 90% | For a polished sample of a few millimeters thickness. |

| NIR Transmission Window | Extends to ~2.7 µm | Limited by hydroxyl (OH-) group absorption and multiphonon vibrations. |

| Key Absorption Bands | ~2.7 µm (OH-), ~3.4 µm (P-O-H) | The intensity of these bands depends on the water content in the glass. |

Optical Band Gap

The optical band gap (Eg) represents the minimum energy required to excite an electron from the valence band to the conduction band. This property is closely related to the UV absorption edge. For undoped this compound materials, the band gap is typically in the range of 3.6 to 5.16 eV, indicating its dielectric nature.[1] The exact value can be influenced by the specific crystalline phase (in the case of crystalline Ba3(PO4)2) or the amorphous structure of the glass.[1]

Table 3: Optical Band Gap of this compound

| Material Form | pH of Synthesis (for crystalline) | Optical Band Gap (eV) |

| Rhombohedral Ba3(PO4)2 | 13 | 3.60[1] |

| Orthorhombic BaHPO4 | 7 | 4.89[1] |

| Ba2LiGa(P2O7)2 (related phosphate) | - | 5.16[1] |

Luminescence Properties

While undoped this compound glass is not strongly luminescent, it can exhibit weak intrinsic photoluminescence. This emission is often associated with structural defects or impurities within the glass network. The luminescence is typically observed as a broad band in the blue-green region of the spectrum when excited with UV light. However, most luminescence studies on this compound glass focus on its properties when doped with rare-earth or transition metal ions, which act as active luminescence centers.

Experimental Protocols

The characterization of the optical properties of undoped this compound glass involves several key experimental techniques.

Synthesis of Undoped this compound Glass via Melt-Quenching

The melt-quenching technique is a common method for producing high-quality optical glasses.

Measurement of Transmission and Absorption Spectra

UV-Vis-NIR spectrophotometry is used to measure the transmission and absorption spectra of the glass.

Protocol:

-

Sample Preparation: A polished glass sample with parallel surfaces of known thickness is used.

-

Instrument Setup: A double-beam UV-Vis-NIR spectrophotometer is calibrated.

-

Measurement: The transmittance spectrum is recorded over the desired wavelength range (e.g., 200 nm to 3000 nm). The absorbance spectrum can be calculated from the transmittance data.

Determination of Refractive Index

Spectroscopic ellipsometry is a precise technique for determining the refractive index of a material as a function of wavelength.

Protocol:

-

Sample Preparation: A polished, flat glass sample is required.

-

Instrument Alignment: The ellipsometer, consisting of a light source, polarizer, sample stage, analyzer, and detector, is aligned.

-

Measurement: The change in polarization of light upon reflection from the sample surface is measured at multiple angles of incidence.

-

Data Modeling: The experimental data is fitted to a theoretical model (e.g., Cauchy or Sellmeier dispersion model) to extract the refractive index.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is used to investigate the emission of light from the glass after excitation by a light source.

Protocol:

-

Sample Placement: The glass sample is placed in the sample holder of a spectrofluorometer.

-

Excitation: The sample is excited with a monochromatic light source (e.g., a xenon lamp with a monochromator or a laser) at a wavelength shorter than the expected emission.

-

Emission Scan: The emitted light is collected (typically at 90 degrees to the excitation beam) and passed through a second monochromator to an optical detector. The intensity of the emitted light is recorded as a function of wavelength.

Conclusion

Undoped this compound glass possesses a favorable combination of optical properties, including high transparency and a wide transmission window, making it a versatile material for various optical applications. This guide has provided a summary of its key optical characteristics and detailed the standard experimental procedures for their measurement. For professionals in research and drug development, understanding these fundamental properties is crucial for the design and engineering of advanced optical systems and for the development of new materials with tailored optical functionalities. Further research into refining the composition and purity of undoped this compound glass can lead to even greater performance in demanding optical applications.

References

Methodological & Application

Application Note and Protocols: Synthesis of Barium Phosphate Nanoparticles

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Barium phosphate (Ba₃(PO₄)₂) nanoparticles are gaining interest in the biomedical field for applications such as bioimaging and drug delivery, owing to their chemical stability and biocompatibility. This document provides detailed experimental protocols for the synthesis of this compound nanoparticles via three common methods: co-precipitation, hydrothermal synthesis, and a bio-inspired enzymatic approach. It includes step-by-step methodologies, tables summarizing key experimental data, and workflow diagrams to guide researchers in the successful synthesis and characterization of these nanomaterials.

Introduction

Alkaline earth phosphates, including barium phosphates, are valued for their applications in bioceramics, luminescence, and as contrast agents.[1] The synthesis of these materials at the nanoscale allows for the tuning of their physicochemical properties, which is critical for applications in drug delivery and medical imaging.[2][3] Control over particle size, morphology, and crystallinity is paramount and is highly dependent on the synthesis method employed.

This application note details three distinct protocols for synthesizing this compound nanoparticles:

-

Co-precipitation: A straightforward and widely used method involving the precipitation of nanoparticles from aqueous solutions of barium and phosphate precursors.[4][5]

-

Hydrothermal Synthesis: A method that utilizes high temperature and pressure to produce highly crystalline nanoparticles with controlled morphology.[6]

-

Bio-inspired Synthesis: An innovative approach that uses enzymatic reactions, often mediated by microorganisms like Bacillus subtilis, to control the precipitation process.[1][7]

Each protocol is presented with detailed steps, reagent specifications, and processing conditions to ensure reproducibility.

Experimental Protocols

Method 1: Chemical Co-precipitation

This method is valued for its simplicity and scalability. It involves the direct reaction of soluble barium and phosphate salts in an aqueous solution, leading to the precipitation of this compound nanoparticles. The particle size and phase can be controlled by adjusting parameters such as pH, temperature, and precursor concentration.[5][8]

Protocol:

-

Precursor Preparation:

-

Prepare a 0.5 M solution of Barium Nitrate (Ba(NO₃)₂) in deionized water.

-

Prepare a 0.33 M solution of Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.[5]

-

-

Precipitation Reaction:

-

Place 100 mL of the Barium Nitrate solution in a beaker and heat to 60°C while stirring continuously with a magnetic stirrer.

-

Slowly add the Di-ammonium hydrogen phosphate solution dropwise to the heated barium nitrate solution.

-

Adjust the pH of the mixture to a desired value (e.g., 7, 9, or 13) using a Sodium Hydroxide (NaOH) solution. The pH is a critical factor in determining the final phase of the this compound.[5]

-

-

Aging and Maturation:

-

After the addition is complete, continue stirring the milky white mixture at 60°C for 2 hours to allow the precipitate to age.

-

Cool the solution to room temperature and let it stand for 24 hours for complete precipitation.[1]

-

-

Washing and Collection:

-

Separate the precipitate by centrifugation or filtration using a medium porosity filter.

-

Wash the collected nanoparticles three times with deionized water and then twice with ethanol to remove any unreacted precursors and impurities.[1]

-

-

Drying:

Workflow Diagram:

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_ba [label="Prepare Ba(NO₃)₂\nSolution (0.5 M)"]; prep_p [label="Prepare (NH₄)₂HPO₄\nSolution (0.33 M)"]; mix [label="Mix & Heat to 60°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH\n(e.g., with NaOH)"]; age [label="Age Precipitate\n(2h at 60°C)"]; wash [label="Wash with\nH₂O & Ethanol"]; dry [label="Dry at 80°C\nfor 24h"]; characterize [label="Characterization\n(XRD, SEM, TEM)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_ba; start -> prep_p; prep_ba -> mix; prep_p -> mix; mix -> adjust_ph; adjust_ph -> age; age -> wash; wash -> dry; dry -> characterize; characterize -> end; }

Caption: Workflow for Co-precipitation Synthesis.Method 2: Hydrothermal Synthesis

The hydrothermal method yields highly crystalline and phase-pure nanoparticles. The reaction is carried out in a sealed vessel (autoclave) at elevated temperature and pressure, which facilitates the dissolution and recrystallization of the material.[6][10]

Protocol:

-

Precursor Preparation:

-

Dissolve Barium Chloride (BaCl₂) and Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water to form precursor solutions of desired concentrations (e.g., 0.1 M).

-

In a separate beaker, prepare a solution of a surfactant or capping agent, such as citric acid, if morphology control is desired.[6]

-

-

Reaction Mixture:

-

Mix the barium and phosphate precursor solutions in a stoichiometric ratio (3:2 Ba:P for Ba₃(PO₄)₂).

-

Add the surfactant solution to the mixture.

-

Adjust the pH of the final solution. The pH is a crucial factor for controlling the phase and morphology of the final product.[6]

-

-

Hydrothermal Treatment:

-

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven to a temperature between 120°C and 180°C.

-

Maintain the temperature for a period of 12 to 24 hours.

-

-

Cooling and Collection:

-

Allow the autoclave to cool down naturally to room temperature.

-

Collect the white precipitate by filtration or centrifugation.

-

-

Washing and Drying:

-

Wash the product thoroughly with deionized water and ethanol to remove any residual ions and organic species.

-

Dry the nanoparticles in an oven at 80°C overnight.

-

Workflow Diagram:

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_precursors [label="Prepare Ba²⁺ and PO₄³⁻\nPrecursor Solutions"]; prep_surfactant [label="Prepare Surfactant\n(e.g., Citric Acid)"]; mix [label="Mix Precursors\n& Surfactant"]; adjust_ph [label="Adjust pH"]; autoclave [label="Seal in Autoclave\nHeat (120-180°C)\n(12-24h)"]; cool [label="Cool to\nRoom Temp"]; wash [label="Wash with\nH₂O & Ethanol"]; dry [label="Dry at 80°C"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_precursors; start -> prep_surfactant; prep_precursors -> mix; prep_surfactant -> mix; mix -> adjust_ph; adjust_ph -> autoclave; autoclave -> cool; cool -> wash; wash -> dry; dry -> end; }

Caption: Workflow for Hydrothermal Synthesis.Method 3: Bio-inspired Enzymatic Synthesis